molecular formula C29H43N9O7 B14242136 N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide CAS No. 189232-63-1

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide

Cat. No.: B14242136
CAS No.: 189232-63-1
M. Wt: 629.7 g/mol
InChI Key: XLBJEPZTWFJBDW-DODAUVCRSA-N
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Description

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is a complex peptide compound with a specific sequence of amino acids. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is composed of a sequence of amino acids, each contributing to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling of the next amino acid: The next protected amino acid is added to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the peptide bonds or specific amino acid residues.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Various reagents depending on the desired substitution, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction can lead to modified peptide bonds.

Scientific Research Applications

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and mitochondrial membrane integrity, providing protection against radiation-induced apoptosis . The compound enhances antioxidant enzyme activities and protects DNA from damage, contributing to its radioprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its ability to modulate oxidative stress and protect against radiation-induced damage sets it apart from other similar compounds.

Properties

CAS No.

189232-63-1

Molecular Formula

C29H43N9O7

Molecular Weight

629.7 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C29H43N9O7/c1-16(26(31)42)35-28(44)22(10-6-7-11-30)38-25(41)15-33-24(40)14-34-27(43)17(2)36-29(45)23(37-18(3)39)12-19-13-32-21-9-5-4-8-20(19)21/h4-5,8-9,13,16-17,22-23,32H,6-7,10-12,14-15,30H2,1-3H3,(H2,31,42)(H,33,40)(H,34,43)(H,35,44)(H,36,45)(H,37,39)(H,38,41)/t16-,17-,22-,23-/m0/s1

InChI Key

XLBJEPZTWFJBDW-DODAUVCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Canonical SMILES

CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Origin of Product

United States

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